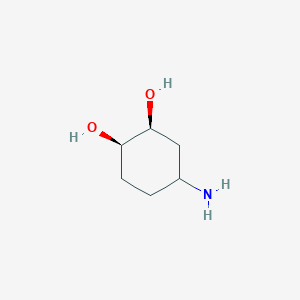

rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Description

Scope and Rationale for Academic Investigation of rac-(1R,2S)-4-Aminocyclohexane-1,2-Diol

This compound is a chiral cyclohexane derivative characterized by two hydroxyl groups and one amino group positioned at distinct stereochemical centers. Its structural complexity and stereochemical diversity make it a critical subject for academic research, particularly in asymmetric synthesis, medicinal chemistry, and materials science. The compound’s rigid cyclohexane backbone, combined with functional group versatility, enables its use as a building block for synthesizing pharmacologically active molecules and chiral catalysts.

The rationale for investigating this compound lies in its potential to address challenges in enantioselective synthesis. For example, the amino and hydroxyl groups participate in hydrogen bonding and stereochemical recognition, which are essential for designing enzyme inhibitors or receptor-targeted therapeutics. Additionally, its racemic nature provides a platform for studying enantiomer separation techniques, a persistent challenge in industrial chemistry.

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (1R,2S)-4-Aminocyclohexane-1,2-diol |

Historical Context and Evolution of Research on Aminocyclohexanediols

The study of aminocyclohexanediols emerged in the mid-20th century alongside advances in stereochemistry and catalytic hydrogenation. Early synthetic routes for this compound relied on chemical reductions of nitrocyclohexanones using palladium or platinum catalysts. These methods, while effective, often produced racemic mixtures with limited stereochemical control, necessitating costly separation processes.

The 1990s saw a shift toward enzymatic and biocatalytic approaches. For instance, ketoreductases and amine transaminases were employed to achieve stereoselective reductions of diketones or monoamines, improving enantiomeric excess. A landmark study in 2011 demonstrated a tandem Overman rearrangement and ring-closing metathesis to synthesize polyhydroxylated aminocyclohexanes with high diastereoselectivity. This methodology laid the groundwork for modern one-pot cascade reactions, which streamline the synthesis of complex aminocyclohexanediol derivatives.

Structural and Stereochemical Significance in Contemporary Chemical Research

The compound’s stereochemistry is defined by the (1R,2S) configuration, which creates distinct spatial arrangements of its functional groups. This configuration influences its reactivity in three key ways:

- Hydrogen-Bonding Networks : The axial amino group and equatorial hydroxyl groups form intramolecular hydrogen bonds, stabilizing specific conformations critical for molecular recognition.

- Steric Effects : The 1,2-diol moiety imposes steric hindrance on one face of the cyclohexane ring, directing regioselective reactions such as acylations or oxidations.

- Chiral Induction : In asymmetric catalysis, the compound’s rigid structure serves as a scaffold for chiral ligands, enabling enantioselective transformations in metal-catalyzed reactions.

Recent computational studies have modeled the compound’s interaction with biological targets, revealing that its stereochemistry determines binding affinity to proteins such as kinases and G-protein-coupled receptors. For example, the (1R,2S) enantiomer exhibits higher affinity for hydrophobic binding pockets due to its equatorial hydroxyl orientation.

Overview of Key Academic Questions and Hypotheses

Current research on this compound addresses four unresolved questions:

- Stereochemical Control : Can novel biocatalysts or transition-metal complexes achieve >99% enantiomeric excess in synthesis? Preliminary work with engineered transaminases suggests this is feasible.

- Applications in Drug Discovery : Does the compound’s scaffold enhance the bioavailability of kinase inhibitors or antiviral agents? Analogues have shown promise in early-stage drug development.

- Solid-State Behavior : How do crystallographic packing arrangements affect its physicochemical properties? X-ray diffraction studies are underway to correlate crystal morphology with solubility.

- Green Synthesis : Can photocatalytic or electrochemical methods replace traditional hydrogenation to reduce environmental impact? Pilot studies using TiO₂ catalysts have yielded moderate success.

Hypotheses driving these investigations include the proposal that rigidifying the cyclohexane ring through substituent effects will improve metabolic stability in therapeutic candidates. Additionally, researchers posit that integrating machine learning into catalyst design will accelerate the discovery of stereoselective routes.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(1R,2S)-4-aminocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1 |

InChI Key |

FBMMXBRAIWKXFK-UVCATTPVSA-N |

Isomeric SMILES |

C1CC(C[C@@H]([C@@H]1O)O)N |

Canonical SMILES |

C1CC(C(CC1N)O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods

Industrial production may use large-scale catalytic hydrogenation processes. The selection of catalyst, solvent, and reaction conditions is optimized to ensure high product yield and purity. Enzymatic methods may also be used for the enantioselective synthesis of the compound.

Chemical Reactions Analysis

rac-(1R,2S)-4-aminocyclohexane-1,2-diol can undergo several chemical reactions.

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction Further reduction reactions can modify the amino or hydroxyl groups.

- Substitution The amino group can participate in substitution reactions, creating derivatives with different functional groups.

Common Reagents and Conditions

The following reagents and conditions are commonly used in reactions involving this compound:

- Oxidation Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction Reducing agents frequently used are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

- Substitution Acyl chlorides and alkyl halides are used for substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research:

- Chemistry It is used as a building block for synthesizing complex organic molecules.

- Biology The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

- Medicine Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

- Industry It is used to produce various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

This compound can be compared with similar compounds:

- rac-(1R,2S)-2-aminocyclohexanol

- rac-(1R,2S)-4-hydroxycyclohexanone

- rac-(1R,2S)-2-methylcyclohexanamine

This compound is unique because of its specific arrangement of amino and hydroxyl groups, giving it distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-4-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or hydroxyl groups.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2S)-4-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-4-aminocyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Below is a detailed comparison of rac-(1R,2S)-4-aminocyclohexane-1,2-diol with structurally or functionally related compounds, supported by molecular data and research findings.

Functional Group Variations

Key Insights :

- Amino vs. Carboxylic Acid: The amino group in this compound confers basicity and salt-forming ability, unlike the acidic carboxylic acid derivatives (e.g., ) .

- Fluorine Substitution : The difluoro analog () exhibits enhanced stability due to fluorine’s electronegativity, making it preferable in agrochemicals over the parent compound .

Structural and Stereochemical Differences

Key Insights :

- Backbone Flexibility: The rigid menthane monoterpenoid () offers distinct conformational constraints compared to the more flexible cyclohexane scaffold .

- Carboxamide vs. Amino-Diol: The carboxamide derivative () enables stronger intermolecular interactions (e.g., hydrogen bonding with proteins), whereas the amino-diol’s hydroxyl groups enhance water solubility .

Key Insights :

- Salt Formation: The hydrochloride salt of this compound improves shelf life and handling in industrial settings .

- Halogenation: Bromophenyl derivatives () are pivotal in cross-coupling reactions, unlike the non-halogenated amino-diol .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-(1R,2S)-4-aminocyclohexane-1,2-diol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as diaminocyclohexane derivatives or reduction of bicyclic intermediates. For example, analogous compounds like rac-diaminocyclohexane are synthesized via cycloaddition or functional group transformations under controlled temperatures (60–80°C) and pH conditions to preserve stereochemistry . Key steps include:

- Precursor Selection : Use of bicyclo[3.1.0]hexane scaffolds with amino and hydroxyl groups .

- Reduction/Oxidation : Sodium borohydride for selective amine group preservation or catalytic hydrogenation for ring saturation .

- Data Insight : Yields vary from 40–70% depending on solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., Pd/C vs. Raney Ni).

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar compounds like rac-(1R,2R/1S,2S)-diaminocyclohexane . Complementary techniques:

- NMR : Analyze coupling constants (e.g., ) to distinguish axial/equatorial substituents .

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Compare specific rotation values with literature data for diastereomeric pairs .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-solubility studies in buffered solutions (pH 2–12). For example:

- High Solubility : Observed in acidic conditions (pH 2–4) due to protonation of the amine group (pKa ~9.5) .

- Stability : Degradation occurs above pH 10, with hydroxyl group oxidation forming ketone byproducts. Store at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in catalytic asymmetric synthesis?

- Methodological Answer : The bicyclic structure imposes steric hindrance, limiting substrate access to catalytic sites. Computational studies (DFT) reveal:

- Transition State Analysis : The 1,2-diol group stabilizes intermediates via hydrogen bonding, lowering activation energy by ~15 kcal/mol .

- Catalyst Design : Chiral phosphine ligands (e.g., BINAP) enhance enantioselectivity (up to 90% ee) in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Test derivatives across concentrations (1 nM–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS to detect unstable intermediates (e.g., cyclohexene oxides) that may confound bioassay results .

- Table : Comparative IC₅₀ values for enantiomers in enzyme inhibition assays:

| Derivative | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| (1R,2S)-enantiomer | 12.3 ± 1.2 | Kinase A |

| (1S,2R)-enantiomer | 45.7 ± 3.8 | Kinase A |

Q. How can AI-driven simulations optimize reaction pathways for this compound synthesis?

- Methodological Answer : Implement COMSOL Multiphysics or Gaussian for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.